SOMG-833 HCl
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Overview
Description
SOMG-833 hydrochloride is a selective inhibitor of the c-MET receptor tyrosine kinase. The hepatocyte growth factor/c-MET signaling axis plays a crucial role in tumor cell proliferation, metastasis, and angiogenesis, making c-MET an attractive target for cancer therapy . SOMG-833 hydrochloride has shown significant potential in blocking c-MET-dependent neoplastic effects and exerting antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOMG-833 hydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups:
Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain SOMG-833 hydrochloride in its pure form.
Industrial Production Methods
Industrial production of SOMG-833 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial-scale chromatography and crystallization techniques are employed to ensure the purity of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SOMG-833 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SOMG-833 hydrochloride with modified functional groups, which can be used for further research and development .
Scientific Research Applications
SOMG-833 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of c-MET in cancer cell proliferation, metastasis, and angiogenesis.
Drug Development: The compound serves as a lead molecule for developing new anticancer drugs targeting the c-MET pathway.
Biological Studies: It is used to investigate the molecular mechanisms of c-MET signaling and its impact on cellular processes.
Industrial Applications: SOMG-833 hydrochloride is used in the development of diagnostic tools and therapeutic agents for cancer treatment.
Mechanism of Action
SOMG-833 hydrochloride exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. The compound binds to the ATP-binding site of c-MET, preventing its activation and subsequent signaling. This inhibition blocks c-MET-mediated signaling pathways involved in tumor cell proliferation, migration, invasion, and angiogenesis . The molecular targets and pathways involved include MET gene amplification, MET gene fusion, and hepatocyte growth factor-stimulated c-MET activation .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets c-MET but with less selectivity.
Cabozantinib: Another multi-targeted inhibitor with activity against c-MET and other kinases.
Foretinib: A dual inhibitor of c-MET and vascular endothelial growth factor receptor 2 (VEGFR2).
Uniqueness of SOMG-833 Hydrochloride
SOMG-833 hydrochloride is unique due to its high selectivity for c-MET, with an average IC50 of 0.93 nM against c-MET, making it over 10,000 times more potent compared to other tyrosine kinases . This selectivity reduces the likelihood of off-target effects and associated toxicity, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1268264-10-3 |
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Molecular Formula |
C22H22F3N5O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(3-nitrophenyl)methyl]-7-(trifluoromethyl)quinolin-5-amine |
InChI |
InChI=1S/C22H22F3N5O2/c1-28-5-7-29(8-6-28)18-12-19-20(10-16(22(23,24)25)11-21(19)27-14-18)26-13-15-3-2-4-17(9-15)30(31)32/h2-4,9-12,14,26H,5-8,13H2,1H3 |
InChI Key |
JIYPGFPFAVEPFX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SOMG-833 HCl; SOMG 833 HCl; SOMG833 HCl; SOMG-833 Hydrochloride; SOMG833 Hydrochloride; SOMG 833 Hydrochloride; Zgwatinib Hydrochloride; Zgwatinib HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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